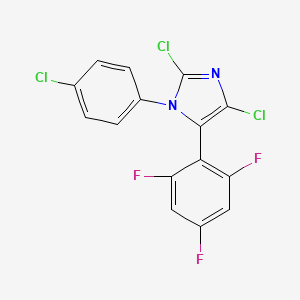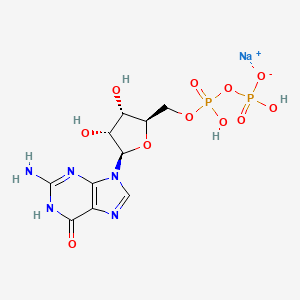![molecular formula C32H62O11S B11926969 alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE is a glycoside that consists of ethyl beta-D-galactoside having an alpha-D-galactosyl residue at the 4-position . This compound is part of a larger family of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. Glycosides play significant roles in various biological processes and have diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE typically involves the enzymatic or chemical glycosylation of ethyl beta-D-galactoside with alpha-D-galactose. Enzymatic methods often use glycosyltransferases or glycosidases to catalyze the formation of the glycosidic bond under mild conditions. Chemical synthesis may involve the use of protecting groups and activation of the glycosyl donor to facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production of alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are optimized for high yield and purity, often using recombinant enzymes and controlled reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE can undergo various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to release the constituent sugars.
Oxidation: Oxidizing the hydroxyl groups to form aldehydes or carboxylic acids.
Reduction: Reducing the aldehyde or ketone groups to alcohols.
Substitution: Replacing one functional group with another, such as halogenation or esterification.
Common Reagents and Conditions
Common reagents used in these reactions include acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the constituent sugars, oxidation can produce aldonic acids, and reduction can yield sugar alcohols .
Wissenschaftliche Forschungsanwendungen
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular processes involving glycosylation.
Medicine: Explored for potential therapeutic applications, such as enzyme replacement therapies.
Industry: Utilized in the production of bioactive compounds and as a precursor for various glycosides
Wirkmechanismus
The mechanism of action of alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release its constituent sugars, which can then participate in various metabolic pathways. The molecular targets and pathways involved include glycosyltransferases and glycosidases that regulate glycosylation and deglycosylation processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-D-GalpA-(1->4)-D-GalpA: A digalacturonic acid with a similar glycosidic linkage but different functional groups.
Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc: An amino trisaccharide with a different glycosidic linkage and additional functional groups.
Uniqueness
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE is unique due to its specific glycosidic linkage and the presence of an ethyl group, which can influence its chemical properties and biological activity.
Eigenschaften
Molekularformel |
C32H62O11S |
|---|---|
Molekulargewicht |
654.9 g/mol |
IUPAC-Name |
(3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H62O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-44-20-18-40-31-29(39)27(37)30(24(22-34)42-31)43-32-28(38)26(36)25(35)23(21-33)41-32/h23-39H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32?/m1/s1 |
InChI-Schlüssel |
XUKCZBPRMWBCAV-TZRLBJCJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCSCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


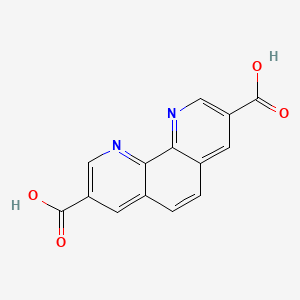
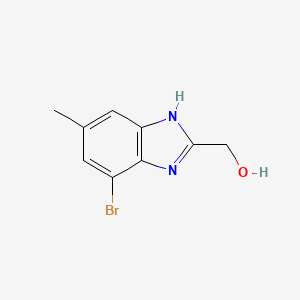

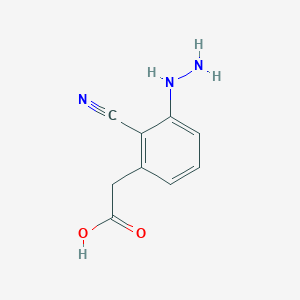

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)
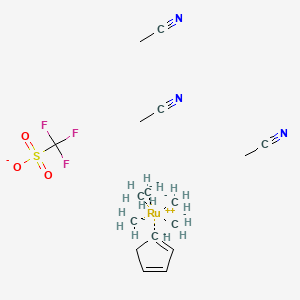


![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
